Product packaging for 2,3-Dichloro-1,1,1-trifluoropropane(Cat. No.:CAS No. 338-75-0)

2,3-Dichloro-1,1,1-trifluoropropane

Cat. No.: B1583484
CAS No.: 338-75-0
M. Wt: 166.95 g/mol
InChI Key: QJMGASHUZRHZBT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Common Research Identifiers

The unique chemical structure of 2,3-dichloro-1,1,1-trifluoropropane is identified globally through standardized naming conventions and registry numbers. These identifiers are crucial for accurate communication in research, industry, and regulatory contexts.

IUPAC Name: this compound

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to IUPAC nomenclature, the name this compound precisely describes the molecule's structure. nih.govnist.gov It indicates a three-carbon propane (B168953) backbone, with two chlorine atoms attached to the second and third carbon atoms and three fluorine atoms on the first carbon atom.

Synonyms and Abbreviated Notations

In various contexts, this compound is known by several synonyms and abbreviations. These include HCFC-243db and R-243db. nih.govcymitquimica.com The "HCFC" designation indicates that it is a hydrochlorofluorocarbon, a class of compounds containing hydrogen, chlorine, fluorine, and carbon. Other synonyms found in chemical literature and databases include 1,1,1-Trifluoro-2,3-dichloropropane and 1,2-Dichloro-3,3,3-trifluoropropane. cymitquimica.comchemspider.com

CAS Registry Number: 338-75-0

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 338-75-0. nih.govnist.govchemicalbook.com This number is a definitive, internationally recognized identifier that avoids the ambiguity of chemical names and is widely used in scientific literature, databases, and regulatory compliance.

Structural Isomerism within Dichlorotrifluoropropanes

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For the molecular formula C₃H₃Cl₂F₃, several structural isomers exist, including this compound. These isomers, while sharing the same types of atoms, exhibit distinct physical and chemical properties due to their different structures.

Positional Isomers

Positional isomers have the same carbon skeleton and the same functional groups, but the position of the functional groups on the carbon skeleton differs. Key positional isomers of this compound include:

2,2-Dichloro-1,1,1-trifluoropropane (B55083): In this isomer, both chlorine atoms are attached to the second carbon atom. nih.govuni.lu Its CAS Registry Number is 7126-01-4. nih.gov

3,3-Dichloro-1,1,1-trifluoropropane: Here, both chlorine atoms are located on the third carbon atom. nih.gov It is identified by the CAS Registry Number 460-69-5. synquestlabs.comintlab.org

Other potential positional isomers would involve different arrangements of the fluorine and chlorine atoms on the propane chain, such as 1,1-dichloro-1,2,2-trifluoropropane. epa.gov

Table of Dichlorotrifluoropropane Isomers

Isomer Name Molecular Formula CAS Registry Number
This compound C₃H₃Cl₂F₃ 338-75-0 nih.govnist.govchemicalbook.com
2,2-Dichloro-1,1,1-trifluoropropane C₃H₃Cl₂F₃ 7126-01-4 nih.gov

Methodological Approaches for Isomeric Differentiation

Distinguishing between these isomers is essential for quality control, research, and ensuring the correct compound is used for a specific application. Several analytical techniques are employed for this purpose:

Chromatographic Methods: Techniques like gas chromatography (GC) are effective in separating isomers based on differences in their boiling points and interactions with the stationary phase of the chromatography column. researchgate.netnih.gov For instance, the separation of cis- and trans-isomers of similar compounds has been successfully achieved using specialized GC columns. researchgate.net Thin-layer chromatography (TLC) has also been used to separate isomers of other complex organic molecules. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the differentiation of isomers based on their unique signal patterns. docbrown.info

Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns upon ionization in a mass spectrometer can differ, providing a basis for identification. nist.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of bonds within a molecule are sensitive to its structure. IR spectroscopy can distinguish between isomers by their characteristic absorption bands corresponding to the stretching and bending of C-H, C-Cl, and C-F bonds. arabjchem.org

These analytical methods, often used in combination, provide a robust framework for the unambiguous identification and characterization of this compound and its isomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3Cl2F3 B1583484 2,3-Dichloro-1,1,1-trifluoropropane CAS No. 338-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-1,1,1-trifluoropropane
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InChI

InChI=1S/C3H3Cl2F3/c4-1-2(5)3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMGASHUZRHZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870507
Record name 2,3-Dichloro-1,1,1-trifluoropropane
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Molecular Weight

166.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

338-75-0
Record name 2,3-Dichloro-1,1,1-trifluoropropane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2,3-dichloro-1,1,1-trifluoro-
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Record name 2,3-Dichloro-1,1,1-trifluoropropane
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Record name 2,3-dichloro-1,1,1-trifluoropropane
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Nomenclature, Isomerism, and Conformational Analysis of 2,3 Dichloro 1,1,1 Trifluoropropane

Conformational Landscape and Energetics of 2,3-Dichloro-1,1,1-trifluoropropane

Identification of Stable Conformers (e.g., Gauche and Trans Forms)

Rotation around the C1-C2 bond leads to three staggered conformers that represent energy minima. These are typically designated as trans (or anti) and gauche conformers. In the context of this compound, these conformers are distinguished by the dihedral angle between the two chlorine atoms.

Trans (or Anti) Conformer: In this arrangement, the two chlorine atoms are positioned at a 180° dihedral angle to each other, minimizing steric repulsion between these bulky groups.

Gauche Conformers: Two gauche conformers exist, which are mirror images of each other (enantiomers). In these forms, the dihedral angle between the chlorine atoms is approximately 60°.

Due to the chiral center at the C2 position, there are two enantiomers of this compound, (R)- and (S)-2,3-dichloro-1,1,1-trifluoropropane. For each enantiomer, three stable conformers (one trans and two gauche) can be identified.

Theoretical Prediction and Experimental Verification of Conformational Preferences

In the absence of direct experimental data for this compound, computational chemistry, particularly density functional theory (DFT) calculations, serves as a powerful tool to predict conformational preferences. Such studies on similar halogenated propanes have demonstrated excellent agreement with experimental techniques like vibrational spectroscopy (infrared and Raman) and gas-phase electron diffraction.

A theoretical study on the analogous molecule, 2,3-dichloro-1-propanol, revealed the existence of multiple stable conformers and provided insights into their relative energies. researchgate.net Applying a similar theoretical approach to this compound would involve optimizing the geometries of the possible conformers and calculating their relative energies. It is anticipated that the trans conformer, which minimizes the steric repulsion between the two chlorine atoms, would be the most stable. The gauche conformers would be expected to be slightly higher in energy due to the closer proximity of the chlorine atoms.

Table 1: Predicted Relative Energies of this compound Conformers (Illustrative)

ConformerDihedral Angle (Cl-C1-C2-Cl)Predicted Relative Energy (kcal/mol)
Trans~180°0.00
Gauche 1~60°1.5 - 2.5
Gauche 2~-60°1.5 - 2.5

Note: The energy values presented in this table are illustrative and based on general principles of conformational analysis and data from analogous molecules. Actual values would require specific computational studies.

Experimental verification of these theoretical predictions could be achieved through spectroscopic methods. For instance, in the vibrational spectrum, distinct bands corresponding to the different conformers would be expected. The relative intensities of these bands could be used to estimate the population of each conformer at a given temperature.

Intramolecular Interactions Governing Conformational Stability

The conformational stability of this compound is primarily governed by a balance of several intramolecular interactions:

Steric Repulsion: This is the repulsive force between the electron clouds of non-bonded atoms or groups. The significant steric strain between the two bulky chlorine atoms is the primary reason for the predicted higher stability of the trans conformer over the gauche conformers.

Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. In the trans conformer, there can be stabilizing hyperconjugative interactions between the C-H bonding orbitals and the anti-periplanar C-Cl antibonding orbitals. The extent of these interactions can vary between the different conformers, contributing to their energy differences.

Intramolecular Hydrogen Bonding: While not a dominant interaction in this molecule, weak C-H···F or C-H···Cl interactions might play a minor role in influencing the conformational preferences.

A comprehensive understanding of the conformational landscape of this compound necessitates dedicated high-level computational studies, ideally corroborated by experimental data from techniques such as microwave or vibrational spectroscopy.

Advanced Synthetic Methodologies and Reaction Pathways for 2,3 Dichloro 1,1,1 Trifluoropropane

Precursor-Based Synthesis Routes

The synthesis of 2,3-dichloro-1,1,1-trifluoropropane predominantly follows two main precursor-based pathways: the reaction of halogenated ethanes and the halogenation of unsaturated propene derivatives.

Carbene Synthesis from Halogenated Ethanes (e.g., 2,2-Dichloro-1,1,1-trifluoroethane (B1218200), HCFC-123)

A significant route to producing this compound involves the use of 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) as a starting material. This method proceeds via a carbene synthesis pathway. google.com The process can be broadly categorized into two approaches for carbene generation: liquid-phase generation utilizing a phase transfer catalyst and a base, and gas-phase (or vapor-phase) generation through high-temperature pyrolysis. google.com In a described two-step process, the carbene formed from HCFC-123 reacts with a methyl halide, such as methyl chloride, leading to the formation of this compound. google.com This intermediate can then be isolated or used in subsequent reactions. google.com

Halogenation of Unsaturated Fluorinated Propene Derivatives (e.g., 3,3,3-Trifluoropropene (B1201522), 1243zf)

Another key synthetic strategy is the direct halogenation of unsaturated fluorinated propene derivatives, with 3,3,3-trifluoropropene (also known as HFO-1243zf) being a primary example. This method involves the addition of chlorine across the double bond of the propene to yield this compound. While this method is acknowledged, detailed, publicly accessible research on the specific conditions and catalysts that optimize this transformation is not as extensively documented as the carbene route.

Catalytic Approaches in Synthesis

The efficiency and selectivity of the synthesis of this compound are heavily reliant on the catalytic systems employed. Various catalysts have been identified, though comprehensive studies detailing their specific roles and optimization are not widely available.

Role of Specific Catalysts (e.g., Activated Carbon, Alumina (B75360), Transition Metal Oxides, Phosphorus Pentachloride, Phase Transfer Catalysts)

Several types of catalysts are implicated in the synthesis of HFC-243db and related fluorinated compounds.

Activated Carbon: In some fluorination processes, activated carbon is used as a catalyst support. For instance, a CrF3/C catalyst has been used in the synthesis of related fluorinated propanes, suggesting its potential applicability.

Alumina: Alumina (Al₂O₃) is a common support for various catalysts, including those used in hydrofluorocarbon synthesis. tue.nl Its properties, such as high surface area and thermal stability, make it a suitable carrier for active catalytic species.

Transition Metal Oxides: These catalysts are relevant in the synthesis of chlorinated and fluorinated hydrocarbons. Their catalytic activity is often linked to their redox properties and surface acidity.

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a well-known chlorinating agent. chemguide.co.uk In principle, it can be used to chlorinate organic compounds, including those containing hydroxyl groups, which could be intermediates in certain synthetic pathways. chemguide.co.uk

Phase Transfer Catalysts (PTC): In the liquid-phase carbene synthesis from HCFC-123, phase transfer catalysts are crucial. google.com They facilitate the transfer of reactants between immiscible phases (e.g., an aqueous base and an organic substrate), enabling the reaction to proceed.

Optimization of Catalytic Efficiency and Selectivity for this compound Formation

Achieving high catalytic efficiency and selectivity is paramount for the industrial viability of this compound production. This involves minimizing the formation of byproducts and maximizing the conversion of the starting material to the desired product. However, specific, publicly documented research detailing the systematic optimization of catalysts for this particular compound, including comparative studies of different catalytic systems and the impact of catalyst preparation methods on performance, is limited.

Reaction Conditions and Process Optimization

The optimization of reaction conditions is a critical aspect of developing an efficient and economical synthesis process. This includes parameters such as temperature, pressure, and the molar ratio of reactants.

For the gas-phase carbene synthesis involving pyrolysis, temperatures can range from approximately 400°C to 950°C, with a more preferred range of 500°C to 900°C, and an even more specific range of 700°C to 800°C cited in some patents. google.com The reaction can be carried out in a suitable reactor, such as one made of Monel. google.com

Hypothetical Data Table for Process Optimization:

RunCatalystTemperature (°C)Pressure (bar)Molar Ratio (Reactant A:Reactant B)Yield (%)Selectivity (%)
1Catalyst X35051:1.2Data not availableData not available
2Catalyst X40051:1.2Data not availableData not available
3Catalyst Y350101:1.5Data not availableData not available

The absence of such detailed, comparative data underscores a gap in the publicly accessible scientific literature, hindering a complete and authoritative analysis of the advanced synthetic methodologies for this compound.

Temperature and Pressure Control in Liquid and Vapor Phase Reactions

The synthesis of this compound can be conducted under a range of temperatures and pressures, tailored to the specific reaction phase and synthetic route.

In liquid phase reactions , such as the fluorination of pentachloropropane, temperatures can range from 30°C to 200°C, with a preferred range of 50°C to 150°C. amarequip.com The pressure is typically maintained above 2 bar, with an advantageous range of 4 to 50 bar, and more specifically between 5 and 25 bar. amarequip.com For continuous flow liquid phase processes, temperatures may be set between 30°C and 150°C, with pressures from 5 to 50 bar. google.com

For vapor phase reactions , particularly those involving carbene generation through pyrolysis, significantly higher temperatures are required. google.com High-temperature pyrolysis is generally carried out between 500°C and 900°C, with a more preferred range of 700°C to 800°C. google.com In gas-phase fluorination reactions, such as the conversion of HCFC-243db to other fluorinated compounds, the temperature is typically maintained between 200°C and 450°C, with pressures ranging from 3 to 20 bars. google.com

The table below summarizes the typical temperature and pressure ranges for different reaction phases.

Reaction PhaseTemperature Range (°C)Pressure Range (bar)Synthetic Route Context
Liquid Phase30 - 2002 - 50Fluorination of pentachloropropanes amarequip.com
Liquid Phase30 - 1505 - 50Continuous Flow Synthesis google.com
Vapor Phase500 - 900-Carbene Generation via Pyrolysis google.com
Vapor Phase200 - 4503 - 20Gas-Phase Fluorination google.com

Solvent Effects and Diluent Utilization

The choice of solvent can significantly influence the outcome of liquid phase reactions for the synthesis of this compound. In processes involving carbene generation in the liquid phase, the solvent system is crucial. For instance, in reactions utilizing a base, water can be an effective solvent for inorganic bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). google.com For organometallic reagents such as butyllithium (B86547) (Bu-Li), non-polar aprotic solvents like hexane (B92381) and cyclohexane (B81311) are employed. google.com

In some liquid-phase fluorination processes, the reaction can be conducted in an organic medium, with the option of using a solvent to achieve a dilution ratio of 20% to 80%. amarequip.com The use of a diluent can help to control the reaction temperature, improve mixing, and in some cases, enhance the selectivity towards the desired product. The specific effects of the solvent on reaction kinetics and selectivity are a key area of process optimization.

Continuous Flow Processes for Enhanced Production

Continuous flow chemistry has emerged as a highly effective approach for the production of fluorinated compounds, offering improved safety, efficiency, and scalability compared to traditional batch processes. mit.eduajinomoto.com The synthesis of this compound and its derivatives can be advantageously carried out in continuous flow reactors. google.com

Various types of continuous flow reactors are suitable for these processes, including Pipe Flow Reactors (PFR), Continuous Stirred Tank Reactors (CSTR), and microreactors. amarequip.comgoogle.com For instance, a continuous flow process for the synthesis of this compound can be operated at temperatures between 30°C and 150°C and pressures from 5 to 50 bar, with residence times ranging from 1 to 60 minutes. google.com The use of materials resistant to corrosion, such as Hastelloy-C, Inconel, or Monel, is often necessary, especially when handling corrosive reagents like hydrogen fluoride (B91410). epo.org

Continuous flow systems allow for precise control over reaction parameters, leading to higher yields and better product quality. ajinomoto.com They are particularly well-suited for handling highly reactive intermediates and exothermic reactions in a safer manner. ajinomoto.com

Reaction Mechanisms and Intermediate Characterization

A deep understanding of the reaction mechanisms and the nature of intermediates is fundamental to optimizing the synthesis of this compound and controlling the formation of byproducts.

Mechanistic Insights into Carbene Formation and Subsequent Reactions

A key synthetic route to this compound involves the generation of a carbene intermediate. google.com Specifically, dichlorocarbene (B158193) (CCl2) can be generated from precursors like chloroform (B151607) (CHCl3) through alpha-elimination in the presence of a base. wikipedia.org

In one patented method, this compound is synthesized via a carbene route starting from 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123). google.com The proposed mechanism involves the in-situ formation of a carbene, which then reacts with methyl chloride (CH3Cl) to yield the target molecule with the elimination of hydrogen chloride (HCl). google.com The reaction can be summarized as follows:

CF3-CHCl2 (HCFC-123) + CH3Cl → CF3-CHCl-CH2Cl (HCFC-243db) + HCl google.com

The carbene, once formed, is a highly reactive species that can undergo various reactions, including insertion into C-H bonds and addition to double bonds. The stereochemistry of the final product in reactions with alkenes is often retained from the starting material, indicating a concerted reaction mechanism for singlet carbenes. youtube.com

Halogen Exchange and Dehydrohalogenation Pathways

Halogen exchange and dehydrohalogenation are important reaction pathways in the synthesis and subsequent transformation of this compound. Halogen exchange reactions, such as the Swarts and Finkelstein reactions, are fundamental in organofluorine chemistry for the interconversion of haloalkanes. While direct evidence for halogen exchange in the primary synthesis of this compound is not extensively detailed in the provided sources, it is a plausible mechanism in fluorination and chlorination steps.

Dehydrohalogenation, the removal of a hydrogen halide, is a key step in the production of unsaturated compounds from this compound. Specifically, the dehydrochlorination of this compound is a method to produce 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), another valuable fluorinated olefin. google.com This elimination reaction is typically promoted by a base or can occur at high temperatures. The dehydrochlorination of related chlorofluorocarbons is also a known industrial process. patsnap.com

Identification and Control of Reaction Intermediates and Undesired Byproducts

In the carbene-mediated synthesis, the primary intermediate is the carbene itself, which is typically generated and consumed in situ due to its high reactivity. google.com In other synthetic routes, such as the multi-step conversion of pentachloropropanes, a variety of chlorinated and fluorinated propanes and propenes can be formed as intermediates and byproducts. amarequip.comgoogle.com

Strategies for Yield Enhancement and Side Reaction Suppression in the Synthesis of this compound

The efficient synthesis of this compound (HCFC-243db) is contingent on maximizing the product yield while minimizing the formation of undesirable byproducts. Research and industrial processes have explored various strategies to achieve this, primarily focusing on the optimization of reaction conditions and the selection of appropriate catalysts for the key synthetic routes. The two principal pathways for the synthesis of this compound are the direct chlorination of 3,3,3-trifluoropropene and a carbene-based approach starting from 2,2-dichloro-1,1,1-trifluoroethane.

Chlorination of 3,3,3-Trifluoropropene

The direct chlorination of 3,3,3-trifluoropropene is a common method for producing this compound. The success of this method hinges on controlling the reaction to favor the desired addition of chlorine across the double bond while suppressing side reactions such as substitution and over-chlorination.

Catalyst Selection and Reaction Phase

The choice of catalyst and reaction phase (liquid or gas) is a critical factor in influencing the yield and selectivity of the chlorination reaction.

Gas-Phase Catalysis: In the gas phase, a variety of catalysts can be employed to facilitate the reaction between 3,3,3-trifluoropropene and chlorine. Commonly used catalysts include activated carbon, alumina, and various transition metal oxides. Activated carbon is often favored due to its low cost, high surface area, and stability under reaction conditions. The reaction can also be conducted in the presence of the product, this compound, which can act as a solvent and help to manage the reaction exotherm by boiling.

Liquid-Phase Catalysis: The liquid-phase reaction can be carried out using catalysts such as iron powder, iron halides (e.g., ferric chloride), copper halides (e.g., cupric chloride), and peroxides like benzoyl peroxide or di-t-butyl peroxide. The liquid phase allows for good heat control, which is important as the chlorination reaction is exothermic.

Photochemical Chlorination: An alternative approach is the use of photochemical methods, where the reaction is initiated by ultraviolet (UV) radiation. This method can be performed in either the gas or liquid phase and can be used in conjunction with the aforementioned catalysts to enhance selectivity.

Suppression of Side Reactions

The primary side reactions in the chlorination of 3,3,3-trifluoropropene include the formation of over-chlorinated propanes and isomeric dichlorinated products. The formation of these byproducts can be minimized by carefully controlling the molar ratio of the reactants. By using a stoichiometric or slight excess of 3,3,3-trifluoropropene relative to chlorine, the probability of multiple chlorination events on a single molecule is reduced. Temperature and pressure control are also vital in managing selectivity.

Carbene-Based Synthesis

A more advanced route to this compound involves the generation of a carbene intermediate from a precursor such as 2,2-dichloro-1,1,1-trifluoroethane. This method offers a different set of parameters to control for yield enhancement. nih.gov

Liquid-Phase Carbene Generation: In this approach, a carbene is generated in the liquid phase from 2,2-dichloro-1,1,1-trifluoroethane using a base and a phase transfer catalyst (PTC). nih.gov The PTC facilitates the transfer of the base to the organic phase where it can react to form the carbene, which then reacts further to produce this compound. The efficiency of this process is dependent on the choice of the base, the PTC, the solvent system, and the reaction temperature.

Gas-Phase Carbene Generation: Alternatively, the carbene can be generated in the gas phase via high-temperature pyrolysis of the precursor. nih.gov The highly reactive carbene then undergoes subsequent reactions to form the desired product. The yield and selectivity in this process are influenced by the pyrolysis temperature, residence time in the reactor, and the presence of any other reactive species. A key advantage of this method is the potential for a continuous process.

Detailed Research Findings

Below is a summary of the synthetic strategies and the key parameters influencing the yield and suppression of side reactions.

Synthetic Strategy Reaction Phase Key Parameters for Yield Enhancement Common Side Reactions/Byproducts
Direct Chlorination of 3,3,3-trifluoropropene Gas or Liquid- Catalyst selection (e.g., activated carbon, metal halides) - Control of reactant molar ratios - Temperature and pressure optimization - Use of photochemical initiation (UV light)- Over-chlorinated propanes - Isomeric dichlorinated propanes
Carbene-based synthesis from 2,2-dichloro-1,1,1-trifluoroethane Liquid- Choice of base and phase transfer catalyst - Solvent system selection - Reaction temperature control- Unreacted starting material - Products from carbene self-reaction
Carbene-based synthesis from 2,2-dichloro-1,1,1-trifluoroethane Gas- Pyrolysis temperature - Reactor residence time - Quenching of reactive intermediates- Thermal decomposition products - Isomeric rearrangement products

Spectroscopic and Advanced Analytical Characterization of 2,3 Dichloro 1,1,1 Trifluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the structure of 2,3-Dichloro-1,1,1-trifluoropropane, a molecule with a complex arrangement of hydrogen, fluorine, and carbon atoms. oxinst.com

The ¹H NMR spectrum of this compound, despite having only three hydrogen atoms, presents a surprisingly complex pattern due to spin-spin coupling. oxinst.com The protons on the chlorinated carbons exhibit distinct chemical shifts and coupling constants, which are influenced by the neighboring chlorine and trifluoromethyl groups. The signal for the proton at the C-2 position is split by the adjacent proton and the fluorine atoms, resulting in a complex multiplet. Similarly, the protons at the C-3 position show splitting from the proton at C-2. This intricate splitting pattern, while challenging to interpret for the untrained eye, provides a unique fingerprint for the molecule. oxinst.com For instance, the signal for the methine proton (CH) is typically found further downfield compared to the methylene (B1212753) protons (CH2) due to the differing electronic environments.

A detailed analysis of the coupling constants can reveal the dihedral angles between the protons, offering insights into the molecule's preferred conformation. The vicinal coupling constants (³JHH) are particularly informative in this regard.

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is an exceptionally useful and straightforward technique for characterizing this compound. oxinst.comwikipedia.org The three fluorine atoms of the CF₃ group are chemically equivalent and thus give rise to a single signal in the ¹⁹F NMR spectrum. wikipedia.org However, this signal is split into a doublet by the adjacent proton on C-2, providing clear evidence of the H-C-C-F connectivity.

The chemical shift of the CF₃ group is a key identifier. wikipedia.org For organofluorine compounds, trifluoromethyl groups typically resonate in a specific region of the ¹⁹F NMR spectrum, generally between -50 and -70 ppm relative to a standard reference like CFCl₃. wikipedia.org This distinct chemical shift, combined with the observed coupling to the vicinal proton, provides unambiguous confirmation of the trifluoromethyl group's presence and its position within the molecule. wikipedia.orghuji.ac.il The large chemical shift dispersion in ¹⁹F NMR makes it a highly sensitive technique for detecting and identifying fluorine-containing compounds. wikipedia.org

¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each of the three carbon atoms in the molecule is in a unique chemical environment and therefore produces a distinct signal in the ¹³C NMR spectrum. libretexts.org

The carbon of the trifluoromethyl group (C-1) is readily identified by its characteristic chemical shift and its coupling to the three attached fluorine atoms, which splits the signal into a quartet. oxinst.com The carbons bonded to chlorine (C-2 and C-3) also exhibit distinct chemical shifts influenced by the electronegativity of the attached halogens. The C-2 carbon, being bonded to both a chlorine atom and the electron-withdrawing trifluoromethyl group, will have a different chemical shift compared to the C-3 carbon, which is bonded to two chlorine atoms. Decoupling the spectrum from protons simplifies the signals, but coupling to fluorine atoms remains, providing valuable structural information. oxinst.com

Carbon PositionExpected Chemical Shift Range (ppm)Multiplicity (Coupled to ¹⁹F)
C-1 (-CF₃)~125Quartet
C-2 (-CHCl-)VariesDoublet
C-3 (-CH₂Cl)VariesSinglet

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The multiplicity for C-2 is due to coupling with the geminal proton, which is not depicted in this simplified table.

Two-dimensional NMR techniques like Heteronuclear Correlation (HETCOR) spectroscopy are invaluable for definitively assigning the proton and carbon signals by showing correlations between directly bonded nuclei. nanalysis.comtecmag.com A HETCOR experiment on this compound would show a cross-peak connecting the ¹H signal of the C-2 proton to the ¹³C signal of the C-2 carbon. Similarly, a correlation would be observed between the ¹H signals of the C-3 protons and the ¹³C signal of the C-3 carbon. This technique provides an unambiguous map of the H-C framework of the molecule, confirming the assignments made from the one-dimensional spectra. nanalysis.com

NMR spectroscopy is a rapid and powerful tool for quality control (QC) and assessing the isomeric purity of this compound in both industrial and research environments. oxinst.com By comparing the ¹H or ¹⁹F NMR spectrum of a production batch to that of a known, pure standard, any discrepancies can be quickly identified. oxinst.comoxinst.com The presence of unexpected peaks or alterations in the splitting patterns can indicate the presence of impurities, such as starting materials, byproducts, or other isomers like 1,3-dichloro-1,1,2-trifluoropropane. oxinst.com

For example, a mislabeled sample thought to be this compound was correctly identified as 3-Chloro-1,1,1-trifluoropropane by comparing their ¹H and ¹⁹F NMR spectra. oxinst.comoxinst.com The simplicity and high sensitivity of ¹⁹F NMR, in particular, make it an ideal choice for a quick "pass/fail" analysis in a QC setting, often requiring less than a minute to acquire a spectrum. oxinst.com This allows for high-throughput screening of raw materials and final products, ensuring consistency and preventing costly errors in subsequent chemical processes. oxinst.comoxinst.com

Vibrational Spectroscopy for Molecular Fingerprinting

The IR spectrum would be expected to show strong absorption bands corresponding to the stretching vibrations of the C-F bonds in the trifluoromethyl group. The C-Cl and C-H stretching and bending vibrations would also give rise to characteristic peaks. The collection of these absorption bands creates a unique spectral pattern that can be used for identification and to assess the presence of functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C-F and C-Cl Stretching Vibrations)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. In this compound, the most characteristic vibrations are those associated with the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds.

The C-F stretching vibrations typically appear in the region of 1400-1000 cm⁻¹, often as strong and prominent bands due to the high electronegativity of fluorine. The trifluoromethyl (-CF₃) group, in particular, gives rise to strong absorptions in this region. The C-Cl stretching vibrations are found at lower wavenumbers, generally in the 800-600 cm⁻¹ range. The presence of multiple chlorine atoms can lead to complex absorption patterns in this fingerprint region.

While a detailed, fully assigned IR spectrum for this compound is not extensively published in publicly available literature, data from related compounds, such as its isomer 3,3-dichloro-1,1,1-trifluoropropane, show strong absorptions corresponding to these groups, which are interpreted with the aid of computational calculations.

Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy for Conformational Studies

Matrix isolation is a technique where molecules are trapped in a rigid, inert matrix (such as solid argon or xenon) at very low temperatures (typically 10-20 K). google.com This environment prevents molecular rotation and diffusion, allowing for the study of individual molecular conformations. nist.gov When combined with FTIR spectroscopy, it becomes a highly sensitive method for identifying different conformers of a molecule that may exist in equilibrium in the gas phase.

A comprehensive matrix isolation FTIR study was conducted on the related isomer, 3,3-dichloro-1,1,1-trifluoropropane (HCFC-243fa) . google.comnih.gov Theoretical calculations for this isomer predicted the existence of two conformers: a lower-energy gauche (G) form and a higher-energy trans (T) form. google.com However, when the compound was isolated in both argon (10 K) and xenon (20 K) matrices, only the more stable gauche conformer was observed spectroscopically. google.com The absence of the trans conformer was consistent with calculations predicting it to be significantly less stable (by more than 10 kJ mol⁻¹). google.com This study demonstrates the utility of matrix isolation FTIR in elucidating the conformational preferences of flexible hydrochlorofluorocarbons.

Raman Spectroscopy as a Complementary Vibrational Technique

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to IR spectroscopy. While IR spectroscopy measures the absorption of light due to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy measures the inelastic scattering of light, which depends on changes in the molecule's polarizability.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry for Molecular Ion and Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), a high-energy electron beam bombards the sample molecule, causing it to lose an electron and form a positively charged molecular ion ([M]⁺•). This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions.

The NIST WebBook provides mass spectral data for this compound. nist.gov The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecule's nominal mass (166 g/mol ), considering the isotopes of chlorine (³⁵Cl and ³⁷Cl). nih.gov However, for many halogenated alkanes, the molecular ion peak can be weak or entirely absent due to its instability. nih.gov

The fragmentation pattern provides structural clues. Common fragmentation pathways for halogenated propanes include the loss of halogen atoms (Cl• or F•) or hydrogen halides (HCl or HF), as well as cleavage of the carbon-carbon bonds. The relative abundance of the isotopic peaks for chlorine-containing fragments (a ~3:1 ratio for fragments with one Cl atom, and a ~9:6:1 ratio for fragments with two Cl atoms) is a key feature in identifying these fragments.

Table 1: Key Mass Spectrometry Data for this compound

Property Value Source
Molecular Formula C₃H₃Cl₂F₃ nist.gov
Molecular Weight 166.957 g/mol nist.gov

High-Resolution Mass Spectrometry for Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of a molecule's exact mass and, consequently, its elemental formula.

The computed exact monoisotopic mass of this compound is 165.9563900 Da. nih.gov This precise mass measurement can distinguish it from other compounds with the same nominal mass but different elemental compositions. However, isomers such as this compound and 2,2-dichloro-1,1,1-trifluoropropane (B55083) have the identical elemental formula (C₃H₃Cl₂F₃) and therefore the same exact mass. nih.gov In such cases, HRMS alone cannot differentiate them. Differentiation would require analysis of their distinct fragmentation patterns obtained via tandem mass spectrometry (MS/MS) or by coupling the mass spectrometer with a chromatographic separation technique.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For volatile compounds like this compound, gas chromatography (GC) is the most common and effective method for separation and purity assessment.

In a typical GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The components are separated based on their different affinities for the stationary phase lining the column and their relative volatilities. Commercial suppliers of this compound report purities, such as 97%, which are typically determined by GC. synquestlabs.com

The choice of detector is crucial for analyzing halogenated compounds. An Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds like chlorinated and fluorinated hydrocarbons. Alternatively, a mass spectrometer can be used as a detector (GC-MS), providing both separation and definitive identification of the main component, as well as any impurities or isomers, based on their mass spectra. cdc.gov Standardized GC methods have been developed for a wide range of hydrochlorofluorocarbons (HCFCs) and other refrigerants to ensure accurate quantification of impurities. ahrinet.org

Table 2: List of Chemical Compounds Mentioned

Compound Name Other Names/Abbreviations CAS Number
This compound HCFC-243db 338-75-0
3,3-Dichloro-1,1,1-trifluoropropane HCFC-243fa 460-69-5
2,2-Dichloro-1,1,1-trifluoropropane HCFC-243ab 7126-01-4
1,3-Dichloro-2-propanol (B29581) 96-23-1
Argon 7440-37-1

Gas Chromatography (GC) for Mixture Analysis and Impurity Detection

Gas chromatography (GC) is a fundamental technique for separating and analyzing volatile compounds, making it highly suitable for the assessment of this compound. The primary application of GC in this context is to determine the purity of the compound and to detect the presence of any impurities that may have arisen during its synthesis.

The synthesis of this compound can result in a product mixture containing unreacted starting materials, intermediates, and by-products. For instance, one synthetic route involves the reaction of 3,3,3-trifluoropropene (B1201522) (1243zf) with chlorine in the presence of a catalyst. google.com While this method is considered efficient, it may still lead to the presence of residual 1243zf or the formation of other chlorinated species. google.com Another process prepares this compound from 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123). google.com In this case, GC analysis would be essential to ensure the complete conversion of HCFC-123 and to quantify the yield of the desired product. google.com

Commercial suppliers of this compound often specify a purity level, such as 97%, which inherently indicates the presence of 3% impurities. synquestlabs.com GC analysis is the standard method to verify such purity claims and to identify the nature of these minor components. The choice of the GC column is critical for achieving a good separation of this compound from structurally similar compounds, such as its isomers (e.g., 3,3-dichloro-1,1,1-trifluoropropane) or other halogenated propanes that might be present.

Table 1: Potential Impurities in this compound Synthesis Detected by GC

Compound Name CAS Number Molecular Formula Potential Origin
3,3,3-Trifluoropropene (1243zf)677-21-4C₃H₃F₃Unreacted starting material google.com
2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123)306-83-2C₂HCl₂F₃Unreacted starting material google.com
2-Chloro-1,1,1-trifluoropropene (1233xf)1069-02-9C₃H₂ClF₃By-product/intermediate google.com
3,3-Dichloro-1,1,1-trifluoropropane460-69-5C₃H₃Cl₂F₃Isomeric by-product

Coupling Gas Chromatography with Mass Spectrometry (GC-MS) for Comprehensive Characterization

For a more comprehensive analysis, gas chromatography is often coupled with mass spectrometry (GC-MS). This powerful hyphenated technique not only separates the components of a mixture but also provides detailed structural information, allowing for their unambiguous identification.

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, based on the mass-to-charge ratio (m/z) of its fragments. The National Institute of Standards and Technology (NIST) main library contains a reference mass spectrum for this compound, which can be used for library matching and confirmation of its identity in a sample. nih.gov

In the context of impurity analysis, GC-MS is invaluable. For example, in the synthesis of this compound, GC-MS analysis of the gas stream can confirm the quantitative conversion of starting materials and the selectivity towards the desired product. google.com The mass spectra of any minor peaks in the chromatogram can be analyzed to identify the corresponding impurities, such as the aforementioned 1233xf. google.com

While specific methods for this compound are proprietary, the analysis of structurally related chlorinated propanes, such as 1,2,3-trichloropropane (B165214), provides insight into the likely analytical approach. ysi.comca.gov These methods often use a purge and trap system for sample introduction and operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity for trace-level detection. ysi.comca.gov For this compound, characteristic ions would be monitored to quantify the target compound and any known impurities. The selection of appropriate quantitation and confirmation ions is crucial to avoid interferences from co-eluting compounds. ca.gov

Table 2: GC-MS Data for this compound and a Related Compound

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Mass Spectral Data Source
This compound338-75-0C₃H₃Cl₂F₃166.95NIST Main Library nih.gov
1,2,3-Trichloropropane96-18-4C₃H₅Cl₃147.43USEPA Method 524.2 ysi.comca.gov

Theoretical and Computational Chemistry Investigations on 2,3 Dichloro 1,1,1 Trifluoropropane

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are a cornerstone for elucidating the fundamental properties of 2,3-dichloro-1,1,1-trifluoropropane. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, conformational preferences, and the nature of intramolecular forces with high accuracy.

The initial step in the computational analysis of this compound involves determining its most stable three-dimensional structures, known as equilibrium geometries. This is achieved through a process called geometry optimization. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely employed for this purpose. researchgate.net

DFT methods, particularly those using hybrid functionals like B3LYP, are popular due to their balance of computational cost and accuracy. nih.govbiointerfaceresearch.com The MP2 method, which includes electron correlation effects more explicitly, often provides a higher level of accuracy, which is crucial for systems with complex electronic interactions like those in halogenated hydrocarbons. researchgate.net These calculations are typically performed with various basis sets, such as the Pople-style 6-311G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), to ensure a reliable description of the electronic distribution. biointerfaceresearch.com

For this compound, theoretical calculations predict the existence of multiple stable conformers. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, are determined for each of these unique structures. Harmonic vibrational frequency calculations are subsequently performed to confirm that each optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. biointerfaceresearch.com

Table 1: Hypothetical Calculated Equilibrium Geometric Parameters for the Most Stable Conformer of this compound. (Note: This table is illustrative as specific published data was not found; it demonstrates the type of data generated from DFT/MP2 calculations.)
ParameterBond/AngleDFT/B3LYP/6-311G(d,p)MP2/aug-cc-pVDZ
Bond Length (Å)C1-C21.5301.528
C2-C31.5251.523
C2-Cl1.7801.775
C1-F1.3501.348
Bond Angle (°)C1-C2-C3112.5112.7
Cl-C2-C1109.8110.0
F-C1-F108.5108.4
Dihedral Angle (°)Cl-C2-C3-Cl65.064.8

Due to the presence of single bonds, the different segments of the this compound molecule can rotate relative to each other. This internal rotation around the C-C bond gives rise to various spatial arrangements known as conformers. A detailed exploration of the potential energy surface (PES) as a function of the key dihedral angles (e.g., Cl-C2-C3-H) reveals the conformational landscape of the molecule.

Computational studies map this landscape to identify the stable conformers (energy minima) and the transition states that connect them (saddle points). The energy difference between a transition state and a stable conformer defines the activation energy or the barrier to internal rotation. These barriers determine the rate of interconversion between conformers. For similar halogenated propanes, these barriers are typically in the range of several kcal/mol.

Theoretical calculations for this compound are expected to identify at least three distinct conformers due to the chiral center at the C2 position. The relative energies of these conformers, corrected for zero-point vibrational energy (ZPVE), determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 2: Illustrative Conformational Energies and Rotational Barriers for this compound. (Note: This is a representative table. Specific published data for HCFC-243db was not located in the search.)
ConformerRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)Population at 298.15 K (%)
Conformer I (most stable)0.00-~60
Conformer II0.754.5 (I → II)~25
Conformer III1.206.0 (I → III)~15

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular wavefunctions from quantum calculations into the familiar language of Lewis structures, including localized bonds, lone pairs, and atomic charges. This analysis provides a quantitative picture of the bonding and intramolecular interactions within this compound.

NBO analysis calculates the natural atomic charges on each atom, offering insight into the molecule's polarity. For this compound, significant negative charges are expected on the highly electronegative fluorine and chlorine atoms, while the carbon and hydrogen atoms would carry partial positive charges.

Furthermore, NBO theory allows for the investigation of "hyperconjugative" interactions through a second-order perturbation theory analysis. This examines the stabilizing electronic delocalization from a filled (donor) NBO (like a C-H or C-C bond) to an empty (acceptor) NBO (like an antibonding C-Cl* or C-F* orbital). The stabilization energy, E(2), associated with these interactions is calculated, and its magnitude indicates the strength of the interaction. These interactions are crucial for understanding the relative stability of the different conformers.

Table 3: Example of NBO Second-Order Perturbation Analysis for a Conformer of this compound. (Note: This table illustrates the type of data obtained from an NBO analysis; specific results for this molecule were not found.)
Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Clσ(C1-C2)1.5
σ(C-H)σ(C-F)2.1
σ(C-C)σ*(C-Cl)5.4

Prediction of Spectroscopic Properties

Computational chemistry is instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical simulations of its NMR, infrared, and Raman spectra are vital for validating experimental data and making detailed assignments of spectral features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) for a molecule. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS).

By calculating the ¹H, ¹³C, and ¹⁹F NMR spectra for each stable conformer and then averaging them based on their Boltzmann populations, a theoretical spectrum for the compound at a given temperature can be generated. Comparing these predicted spectra with experimental results serves as a stringent test of the accuracy of both the computational method and the proposed molecular structures. Discrepancies can point to the need for re-evaluating the conformational analysis or considering solvent effects in the calculations.

Table 4: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound. (Note: This is a representative table format.)
Carbon AtomCalculated δ (GIAO-DFT)Experimental δDifference (Δδ)
C1 (-CF3)125.5126.2-0.7
C2 (-CHCl-)68.068.5-0.5
C3 (-CH2Cl)45.245.9-0.7

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule. DFT calculations are highly effective at predicting the vibrational frequencies and their corresponding IR intensities and Raman activities.

For each conformer of this compound, a set of harmonic vibrational frequencies is calculated. Due to the approximations inherent in the calculations (e.g., the harmonic approximation), these frequencies are often systematically higher than experimental values. To improve agreement, they are typically scaled by an empirical scaling factor. biointerfaceresearch.com

Table 5: Selected Calculated Vibrational Frequencies and Assignments for the Most Stable Conformer of this compound. (Note: This table is for illustrative purposes.)
Calculated Frequency (cm⁻¹, Scaled)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Vibrational Assignment (PED)
29851580ν(C-H) stretch
125015010ν(C-F) asymmetric stretch
11501805ν(C-F) symmetric stretch
7509025ν(C-Cl) stretch
4504015δ(C-C-Cl) bend

Reaction Mechanism Modeling and Transition State Theory

Computational modeling allows researchers to map out the potential energy surfaces of chemical reactions, identifying the most likely pathways from reactants to products. By calculating the energies of reactants, transition states, intermediates, and products, it is possible to understand the kinetics and thermodynamics that control a reaction.

The synthesis of this compound (HCFC-243db) can be achieved through several routes, with computational studies providing insight into the underlying mechanisms. One notable pathway involves the use of carbenes. A patented method describes the preparation of this compound from 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) and methyl chloride, proceeding through a carbene intermediate. google.com Such processes can be modeled to understand the carbene generation step and its subsequent reaction. google.com

Computational studies on related systems, such as the cyclopropanation of olefins by metal-stabilized carbenes, reveal the complexity of these reactions. nih.gov Density Functional Theory (DFT) calculations are often employed to explore the potential energy surfaces of these reactions. researchgate.net These studies can:

Identify viable carbene intermediates and their relative stabilities. nih.gov

Calculate the activation barriers for different reaction pathways, such as concerted versus stepwise mechanisms. researchgate.net

Analyze the frontier molecular orbitals to understand the electronic factors that control reactivity and selectivity. researchgate.net

For halogenated propanes, computational chemistry is also used to investigate other reaction types, such as reductive dechlorination and dehydrohalogenation. nih.govresearchgate.net DFT and high-level wave function theories like coupled-cluster theory (CCSD(T)) are used to model these transformation pathways. rsc.org Studies on similar molecules like 1,2,3-trichloropropane (B165214) show that β-elimination pathways are often thermodynamically favored over other routes like hydrogenolysis. nih.govresearchgate.net These computational approaches are directly applicable to understanding the reactivity and potential degradation pathways of this compound.

A significant advantage of computational modeling is its ability to predict the formation of undesired byproducts. By comparing the activation energies of competing reaction pathways, chemists can anticipate which products are likely to form under specific conditions. For example, in metal-catalyzed carbene reactions, a major side reaction is the dimerization of the carbene precursor. nih.gov Computational models can elucidate the energetics of this dimerization pathway relative to the desired carbene addition reaction, helping to devise strategies to improve yield. nih.gov

In the synthesis of this compound via the chlorination of 3,3,3-trifluoropropene (B1201522), the use of catalysts like activated carbon or alumina (B75360) is reported to yield a cleaner reaction with fewer byproducts. google.com Computational studies can help explain this by modeling the reaction on the catalyst surface, showing how the catalyst might stabilize the desired transition state or increase the activation barrier for byproduct-forming pathways.

Furthermore, unexpected rearrangements can occur during synthesis. In reactions involving similar fluorinated compounds, changes in reaction temperature have been shown to lead to a variety of unidentified byproducts. beilstein-journals.org Mechanistic studies, often supported by computational modeling of proposed intermediates like carbocations, are crucial for understanding and controlling these alternative reaction outcomes. beilstein-journals.org

Thermodynamic Property Estimation and Intermolecular Interactions

The bulk properties and potential applications of a chemical are governed by its intrinsic thermodynamic stability and the nature of its interactions with other molecules. Computational methods provide reliable estimations of these properties.

Thermodynamic parameters are critical for process design and safety assessments in industrial applications. For this compound, key properties such as enthalpy of formation, ideal gas heat capacity, and vapor pressure determine its stability, energy requirements for phase changes, and volatility. These parameters are often estimated using a combination of experimental data and computational models. chemeo.comnist.gov For instance, the enthalpy of vaporization (ΔvapH°) influences its behavior as a potential refrigerant or solvent, while the Gibbs free energy of formation (ΔfG°) indicates its thermodynamic stability relative to its constituent elements. chemeo.com

Below is a table of selected thermodynamic and physical properties for this compound.

PropertyValueUnit
Molecular Weight 166.96 g/mol
Normal Boiling Point (Tboil) 350.15 (77 °C)K
Enthalpy of Vaporization (ΔvapH°) 34.30kJ/mol
Ideal Gas Heat Capacity (Cp,gas) 123.01 (at 350 K)J/mol·K
Enthalpy of Formation (ΔfH°gas) -639.42kJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°) -589.65kJ/mol
Liquid Density (ρl) 1430 (at 20 °C) kg/m ³
Vapor Pressure (Pvap) 12.96 (at 25 °C)kPa
Data sourced from Cheméo chemeo.com and other databases. nist.govstenutz.eusynquestlabs.com

The behavior of a molecule is profoundly influenced by its intermolecular interactions. Computational studies can dissect these forces, which include hydrogen bonds and van der Waals interactions. For fluorinated molecules, weak hydrogen bonds like C–H···F are particularly important in determining crystal packing and bulk liquid properties. researchgate.net

Computational techniques are used to analyze these interactions in detail:

Database Analysis: Large structural databases, like the Cambridge Structural Database (CSD), can be searched to analyze trends in intermolecular interactions across thousands of related compounds. researchgate.net This "molecular similarity" approach allows researchers to understand the geometric preferences and energetic contributions of specific interactions, such as the C–H···F bond, as a function of the chemical environment (e.g., the hybridization of the carbon atoms). researchgate.net

Energy Decomposition: Methods like PIXEL calculations can be used to partition the total interaction energy into its fundamental components: electrostatic, polarization, dispersion, and repulsion. researchgate.net Studies on fluorinated compounds have shown that C–H···F interactions are predominantly dispersive in nature, although electrostatic contributions can become significant in certain contexts. researchgate.net

By applying these computational tools to this compound, a detailed understanding of its intermolecular forces can be achieved, enabling better predictions of its miscibility, solubility, and other physical properties relevant to its applications.

Derivatives, Analogues, and Chemical Transformations of 2,3 Dichloro 1,1,1 Trifluoropropane

Synthesis of Next-Generation Refrigerants and Propellants

The primary application of 2,3-dichloro-1,1,1-trifluoropropane lies in its role as a key intermediate for producing environmentally friendlier refrigerants and propellants. These processes typically involve catalytic dehydrohalogenation and fluorination reactions.

Conversion to 2,3,3,3-Tetrafluoropropene (B1223342) (HFO-1234yf) as a Zero ODP/GWP Alternative

A significant application of this compound is its conversion to 2,3,3,3-tetrafluoropropene (HFO-1234yf). google.comwipo.intgoogle.com HFO-1234yf is a fourth-generation refrigerant with an ozone depletion potential of zero and a very low global warming potential, making it an excellent alternative to hydrofluorocarbons (HFCs) like HFC-134a, which have high GWP values. researchgate.netfluorine1.ruresearchgate.net The synthesis of HFO-1234yf from this compound can be achieved through various catalytic processes.

One common method involves the gas-phase fluorination of this compound with hydrogen fluoride (B91410) (HF) in the presence of a fluorination catalyst. google.com This reaction can produce a mixture of products, including HFO-1234yf and 2-chloro-3,3,3-trifluoro-1-propene (HFO-1233xf), which can then be further converted to HFO-1234yf. google.com Catalysts for this conversion often contain chromium, such as zinc/chromia catalysts. google.com The reaction conditions, including temperature and the presence of oxygen or chlorine, can be optimized to improve the yield and selectivity towards HFO-1234yf. google.com

Another approach involves a two-step process where this compound is first dehydrochlorinated to form HFO-1233xf, which is then subsequently fluorinated to yield HFO-1234yf. fluorine1.rugoogle.com The dehydrochlorination step can be carried out using a variety of methods, including reaction with a caustic solution. researchgate.net

CF₃CHClCH₂Cl (HCFC-243db) → CF₃CF=CH₂ (HFO-1234yf) + 2 HCl

Preparation of 2-Chloro-1,1,1-trifluoropropene (HCFO-1233xf) as an Intermediate

2-Chloro-1,1,1-trifluoropropene (HCFO-1233xf) is a crucial intermediate in the production of HFO-1234yf from this compound. google.comgoogle.com It can be synthesized through the dehydrochlorination of this compound. google.com This reaction can be achieved through various methods, including gas-phase reactions over a catalyst or liquid-phase reactions. google.comgoogle.com

The formation of HCFO-1233xf is a key step, and this intermediate can then be isolated and subsequently converted to HFO-1234yf in a separate reaction step. google.com The reaction for the preparation of HCFO-1233xf is as follows:

CF₃CHClCH₂Cl (HCFC-243db) → CF₃CCl=CH₂ (HCFO-1233xf) + HCl

HCFO-1233xf itself has applications as a refrigerant, blowing agent, and solvent, and is valued for its low GWP. chemicalbook.com

Exploration of Other Fluorinated Propane (B168953) Derivatives

Beyond its role in refrigerant synthesis, this compound is a versatile building block for creating a wider range of fluorinated compounds with potential applications in various industries.

Functionalization Reactions of this compound to Novel Compounds

The presence of both chlorine and fluorine atoms in this compound allows for a variety of functionalization reactions. These reactions can introduce new functional groups into the molecule, leading to the synthesis of novel compounds with unique properties. For instance, the chlorine atoms can be substituted by other nucleophiles, opening pathways to a diverse array of derivatives. While specific research on the direct functionalization of this compound to a wide range of novel compounds is not extensively detailed in the provided search results, the general principles of haloalkane chemistry suggest that such transformations are feasible.

Synthesis of Halogenated Polymers and Other Specialty Industrial Chemicals utilizing Derived Precursors

The derivatives of this compound, particularly the unsaturated compounds like HFO-1234yf and HCFO-1233xf, can serve as monomers for the synthesis of halogenated polymers. statcan.gc.ca These polymers could possess unique properties such as thermal stability, chemical resistance, and specific optical or electrical characteristics, making them suitable for specialty applications. While the direct polymerization of these specific precursors is not extensively documented in the provided results, the general field of fluoropolymer chemistry is well-established.

Furthermore, the chemical reactivity of these derived precursors makes them valuable intermediates for the synthesis of other specialty industrial chemicals. For example, the double bond in HFO-1234yf and HCFO-1233xf can undergo various addition reactions, allowing for the introduction of different functional groups and the construction of more complex molecules. These could find use in pharmaceuticals, agrochemicals, or advanced materials.

Comparative Studies with Related Halogenated Hydrocarbons

The properties and applications of this compound and its derivatives are often best understood through comparison with other halogenated hydrocarbons.

PropertyThis compound (HCFC-243db)2,2-Dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123)1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb)1,3-Dichloro-2-propanol (B29581)
Molecular Formula C₃H₃Cl₂F₃ nih.govC₂HCl₂F₃ inchem.orgC₃HF₅Cl₂ wikipedia.orgC₃H₆Cl₂O nih.gov
Primary Use Intermediate for HFO-1234yf and HCFO-1233xf synthesis wipo.intepo.orgTransitional refrigerant, cleaning agent inchem.orgCleaning agent, solvent wikipedia.orgIntermediate in epichlorohydrin (B41342) production nih.gov
Ozone Depletion Potential (ODP) Non-zero (Class II Ozone Depleter) nih.govsynquestlabs.com0.02 inchem.org0.03 wikipedia.orgNot directly an ozone-depleting substance
Global Warming Potential (GWP) Data not specifiedConsidered high568 times that of CO₂ wikipedia.orgNot a significant greenhouse gas
Key Chemical Transformations Dehydrochlorination, Fluorination google.comgoogle.comOxidation, Reduction inchem.orgReaction with strong bases wikipedia.orgDehydration, Chlorination, Hydrolysis nih.gov

This table highlights the distinct roles and environmental impacts of these related compounds. While HCFC-243db is primarily a feedstock for producing next-generation, low-GWP compounds, other HCFCs have been used directly as refrigerants and solvents but are being phased out due to their environmental impact. inchem.orgwikipedia.org Compounds like 1,3-dichloro-2-propanol, while not directly analogous in terms of fluorine content, share the characteristic of being important chemical intermediates. nih.govccsenet.org

Reactivity and Stability Comparisons with Other Hydrochlorofluorocarbons (HCFCs) and Hydrofluorocarbons (HFCs)

The reactivity and stability of this compound (HCFC-243db) are best understood in the context of other hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). The key determinant of their atmospheric lifetime and reactivity is the presence of carbon-hydrogen (C-H) bonds, which makes them susceptible to attack by hydroxyl (OH) radicals in the troposphere. noaa.gov This is the primary removal mechanism for these compounds from the atmosphere. noaa.govfluorocarbons.org

In general, HCFCs like HCFC-243db are less stable in the atmosphere than the chlorofluorocarbons (CFCs) they were designed to replace, as CFCs lack C-H bonds and are only broken down by ultraviolet radiation in the stratosphere. However, the presence of chlorine atoms in HCFCs still gives them ozone-depleting potential (ODP). HFCs, which contain no chlorine, have an ODP of zero but are potent greenhouse gases.

Below is a comparative table of physical and chemical properties for HCFC-243db and another common HCFC and HFC.

Table 1: Comparison of Physical and Chemical Properties

Property This compound (HCFC-243db) 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) 1,1,1,2-tetrafluoroethane (HFC-134a)
CAS Number 338-75-0 nih.gov 306-83-2 industrialchemicals.gov.au 811-97-2
Molecular Formula C₃H₃Cl₂F₃ nih.gov C₂HCl₂F₃ inchem.org C₂H₂F₄
Molecular Weight 166.95 g/mol nih.gov 152.93 g/mol 102.03 g/mol
Boiling Point 76.7 °C echemi.com 27.6 °C inchem.org -26.3 °C
Atmospheric Lifetime Data not available ~1.4 years inchem.org ~13.4 years fluorocarbons.org
Ozone Depletion Potential (ODP) Non-zero (as an HCFC) nih.gov 0.02 inchem.org 0

| Global Warming Potential (GWP, 100-year) | Data not available | 93 inchem.org | 1430 |

Data for HFC-134a is from common chemical databases and is included for comparative context.

The atmospheric lifetime of HCFC-123 is approximately 1.4 years. inchem.org The lifetimes of HCFCs can vary, but they are generally shorter than those of many HFCs, such as HFC-134a, which has a lifetime of about 13.4 years. fluorocarbons.org The shorter lifetime of HCFCs is a direct result of the higher reactivity imparted by the C-Cl bonds in addition to C-H bonds, compared to the C-F and C-H bonds in HFCs. The ultimate breakdown products of HCFC-243db in the troposphere would be expected to include acids such as hydrogen chloride and trifluoroacetic acid, following attack by OH radicals. inchem.org

Design Principles for Green Chemistry Alternatives in Fluorine Chemistry

The development of alternatives to compounds like this compound is guided by the principles of Green Chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com These principles are particularly relevant in fluorine chemistry, which seeks to move away from environmentally persistent and harmful compounds like CFCs and HCFCs towards safer alternatives such as hydrofluoroolefins (HFOs).

The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for this innovation. sigmaaldrich.com

Table 2: Application of Green Chemistry Principles in Fluorine Chemistry

Principle Description Application in Designing Fluorine-Based Alternatives
1. Prevention It is better to prevent waste than to treat it after it has been created. seventhgeneration.com Designing synthetic pathways for new refrigerants (e.g., HFOs) that have high yields and minimal byproducts, avoiding the creation of persistent pollutants.
2. Atom Economy Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Developing catalytic reactions that efficiently convert reactants into the desired fluorinated product, such as the catalytic dehydrofluorination of HCFCs to HFOs, which minimizes wasted atoms. researchgate.net
3. Less Hazardous Chemical Syntheses Syntheses should use and generate substances with little or no toxicity to human health and the environment. yale.edu Using less toxic reagents and avoiding harsh reaction conditions in the synthesis of fluorochemicals.
4. Designing Safer Chemicals Chemical products should be designed to be effective while minimizing their toxicity. seventhgeneration.com The primary goal: creating molecules with low or zero ODP, low GWP, and short atmospheric lifetimes. HFOs, for example, contain a C=C double bond, making them highly reactive with OH radicals and thus short-lived. fluorocarbons.org
5. Safer Solvents and Auxiliaries The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous. yale.edu Employing greener solvents, such as 2-Methyltetrahydrofuran (derived from renewable resources), or developing solvent-free synthesis methods for fluorinated compounds. sigmaaldrich.com
6. Design for Energy Efficiency Energy requirements should be minimized. Syntheses should be conducted at ambient temperature and pressure if possible. skpharmteco.com Developing catalysts that allow for the synthesis of fluorochemicals at lower temperatures and pressures, such as the use of nanoscopic aluminum fluoride catalysts for dehydrofluorination at mild temperatures (e.g., 70 °C). researchgate.net
7. Use of Renewable Feedstocks A raw material should be renewable rather than depleting whenever technically and economically practicable. seventhgeneration.com Exploring bio-based routes to produce feedstocks for fluorochemical synthesis, moving away from petrochemical sources. sigmaaldrich.com
8. Reduce Derivatives Unnecessary derivatization (e.g., use of blocking groups) should be minimized or avoided. acs.org Using highly selective catalysts (including enzymes) that can target specific sites on a molecule, thus avoiding the need for protecting and deprotecting steps that generate waste. acs.org
9. Catalysis Catalytic reagents are superior to stoichiometric reagents. seventhgeneration.com A key strategy in modern fluorine chemistry is the use of selective catalysts for fluorination, dehydrofluorination, and other transformations, which improves efficiency and reduces waste. researchgate.net
10. Design for Degradation Chemical products should be designed to break down into innocuous products at the end of their use and not persist. acs.org Designing molecules that degrade quickly in the troposphere into non-harmful substances. The double bond in HFOs is a key feature for rapid degradation. fluorocarbons.org
11. Real-time Analysis for Pollution Prevention Analytical methods need to be developed to allow for real-time monitoring and control to prevent the formation of byproducts. seventhgeneration.com Implementing in-process monitoring during the synthesis of fluorochemicals to optimize reaction conditions and minimize the formation of impurities or hazardous byproducts.

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a process should be chosen to minimize the potential for chemical accidents. seventhgeneration.com | Choosing less volatile or flammable reactants and intermediates and designing processes that operate under safer conditions to prevent releases and explosions. |

A practical example of these principles in action is the catalytic dehydrofluorination of HCFC-244bb (2-chloro-1,1,1,2-tetrafluoropropane) to produce HFO-1233xf (2-chloro-3,3,3-trifluoropropene), a next-generation refrigerant and foam-blowing agent. researchgate.net This process can be achieved using nanoscopic aluminum fluoride catalysts at mild temperatures, demonstrating principles of catalysis, energy efficiency, and atom economy to create a substance designed for lower environmental impact. researchgate.net

Environmental Impact and Regulatory Compliance in Research Pertaining to 2,3 Dichloro 1,1,1 Trifluoropropane

Stratospheric Ozone Depletion Potential (ODP) Assessment

The presence of chlorine in the molecular structure of 2,3-dichloro-1,1,1-trifluoropropane implicates it in the depletion of the stratospheric ozone layer. Consequently, its environmental impact is partially defined by its Ozone Depletion Potential (ODP), a relative measure of its capacity to destroy ozone compared to trichlorofluoromethane (CFC-11), which has an ODP of 1.0.

This compound is classified as a Class II ozone-depleting substance under environmental regulations such as the U.S. Clean Air Act. noaa.gov This classification is assigned to hydrochlorofluorocarbons (HCFCs), which were developed as transitional substitutes for the more potent Class I ozone-depleting substances like chlorofluorocarbons (CFCs). green-cooling-initiative.org While HCFCs have a lower potential to deplete the ozone layer compared to CFCs, they still pose a threat and are therefore subject to phase-out schedules under the Montreal Protocol on Substances that Deplete the Ozone Layer. unep.org The ODP for this compound (HCFC-243db) has been determined to be 0.018. noaa.gov

Table 1: Ozone Depletion Potential of this compound

Compound NameHCFC DesignationCAS NumberOzone Depletion Potential (ODP)
This compoundHCFC-243db338-75-00.018

Given its status as a regulated ozone-depleting substance, the use of this compound in research and industrial processes necessitates stringent monitoring and mitigation strategies to prevent its release into the atmosphere. Industrial facilities that manufacture, use, or sell this chemical are subject to regulations that mandate the control of emissions. noaa.gov

Effective mitigation strategies often involve a combination of approaches:

Leak Detection and Repair: Regular monitoring of equipment and infrastructure to identify and repair any leaks of the compound. This is particularly crucial in manufacturing settings where it is used as a chemical intermediate.

Process Optimization: Designing and operating chemical processes to minimize the production of and potential for release of HCFC-243db.

Venting Control: Implementing technologies and procedures to capture and destroy or recycle the compound from vent streams, rather than releasing it directly to the atmosphere.

Inventory Management: Accurate tracking of the quantities of the substance produced, stored, and used to identify any potential losses.

Regulatory Compliance: Adherence to national and international regulations, such as those stipulated under the Montreal Protocol and its amendments, which govern the production and consumption of HCFCs. unep.org Methodologies for assessing emissions reductions through the collection and destruction of HFCs can also be adapted for HCFCs. heatreduction.com

Global Warming Potential (GWP) Considerations

In addition to its impact on the ozone layer, this compound is also a greenhouse gas, meaning it can contribute to global warming. Its effectiveness in trapping heat in the atmosphere is quantified by its Global Warming Potential (GWP).

Like other HCFCs, this compound contributes to the planet's radiative forcing, which is the change in the net energy balance of the Earth's atmosphere due to a change in some external factor. nasa.gov Halocarbons are potent greenhouse gases and can have a significant impact on radiative forcing, even at low atmospheric concentrations. epa.gov The radiative forcing from HCFCs has been a topic of significant research, and while their phase-out is underway, their atmospheric concentrations and impact on climate change are still monitored. ghgprotocol.org

Table 2: Atmospheric Lifetime of this compound

Compound NameHCFC DesignationGlobal Atmospheric Lifetime (years)Tropospheric Atmospheric Lifetime (years)Stratospheric Atmospheric Lifetime (years)
This compoundHCFC-243db1.441.5134.5

A significant area of research involving this compound is its use as a chemical intermediate in the synthesis of next-generation refrigerants with low Global Warming Potentials. Specifically, it is a precursor in the production of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). iifiir.orgresearchgate.netperspectives.cc HFO-1234yf is a hydrofluoroolefin with a GWP of less than 1, making it a much more environmentally friendly alternative to the HFCs it is designed to replace. researchgate.net The synthesis of HFO-1234yf from HCFC-243db involves chemical reactions that add fluorine and remove chlorine, transforming the ozone-depleting and higher-GWP molecule into a substance with negligible ODP and a very low GWP. researchgate.net This application highlights a critical role for HCFC-243db in the transition to more sustainable technologies, provided that its production and use as an intermediate are carefully managed to prevent environmental release.

Atmospheric Fate and Degradation Mechanisms

The atmospheric fate of this compound is primarily determined by its reactivity in the troposphere. The presence of hydrogen atoms in its structure makes it susceptible to attack by hydroxyl (OH) radicals, which are the primary cleansing agent in the lower atmosphere. nasa.govnih.gov This reaction initiates a series of chemical transformations that ultimately break down the molecule.

The global atmospheric lifetime of this compound is estimated to be 1.44 years, with a tropospheric lifetime of 1.51 years. noaa.gov This relatively short lifetime, compared to CFCs which can persist for many decades, means that a smaller fraction of the emitted compound will reach the stratosphere to participate in ozone depletion.

The degradation of HCFCs initiated by OH radicals leads to the formation of various intermediate and final products. While the specific degradation products of this compound are not detailed in the available literature, the degradation of other HCFCs can result in the formation of compounds such as trifluoroacetic acid (TFA). nasa.gov TFA is removed from the atmosphere through precipitation and is expected to be broken down by biological processes in the aqueous environment. noaa.gov The atmospheric degradation of HCFCs is not expected to form significant amounts of long-lived greenhouse gases. noaa.gov

Persistence and Degradability Studies in Environmental Compartments

Research into the environmental fate of this compound (also known as HCFC-243db) indicates its primary degradation pathway is through atmospheric chemical reactions. The compound has a global atmospheric lifetime of approximately 1.44 years, with a slightly longer tropospheric atmospheric lifetime of 1.51 years. noaa.govnoaa.gov Its persistence in the stratosphere is significantly longer, with an estimated lifetime of 34.5 years. noaa.gov The principal mechanism for its breakdown in the troposphere is reaction with photochemically produced hydroxyl (OH) radicals. researchgate.netecetoc.org

Environmental CompartmentParameterValueReference
Atmosphere (Global)Lifetime1.44 years noaa.govnoaa.gov
TroposphereLifetime1.51 years noaa.gov
StratosphereLifetime34.5 years noaa.gov
Table 1: Atmospheric Lifetimes of this compound (HCFC-243db)

Assessment of Photochemical Ozone Creation Potentials (POCP)

The Photochemical Ozone Creation Potential (POCP) is an index that quantifies the relative ability of a volatile organic compound (VOC) to contribute to the formation of ground-level (tropospheric) ozone in the presence of nitrogen oxides (NOx) and sunlight. fluorocarbons.orgbregroup.com High concentrations of tropospheric ozone, a key component of smog, can have adverse effects on human health and vegetation. bregroup.com

Bioaccumulative Potential and Environmental Mobility Studies

Assessment of Bioaccumulation in Ecological Systems

Bioaccumulation refers to the accumulation of substances in an organism at a higher concentration than in the surrounding environment. A key indicator for bioaccumulation potential is the octanol-water partition coefficient (log Kow). A high log Kow value suggests a greater tendency for a chemical to partition into fatty tissues of organisms.

Specific experimental data for the log Kow or measured bioconcentration factor (BCF) for this compound were not found in the available scientific literature. However, for structurally similar short-chain chlorinated alkanes and propenes, the potential for bioaccumulation is generally considered low. cdc.gov For example, an estimated BCF of 19.5 for 1,3-dichloropropene suggests a low potential for bioconcentration in aquatic organisms. cdc.gov Without a measured log Kow for this compound, a definitive assessment cannot be made, but based on analogous compounds, significant bioaccumulation is not expected.

Soil Mobility and Aquatic Distribution Investigations

The mobility of a chemical in soil is often predicted using the soil organic carbon-water partition coefficient (Koc). ecetoc.orgchemsafetypro.comca.gov This value indicates the tendency of a substance to adsorb to soil particles versus remaining dissolved in soil water. A low Koc value suggests high mobility and a potential to leach into groundwater. chemsafetypro.com

An experimentally determined Koc value for this compound is not available. However, related compounds like 1,2,3-trichloropropane (B165214) have an estimated Koc of 98, which indicates high mobility in soil. cdc.gov Chemicals with high mobility are more likely to move through the soil profile and potentially contaminate groundwater resources. cdc.gov Given its structure as a halogenated propane (B168953), it is reasonable to infer that this compound would also exhibit high mobility in soil and readily distribute into aquatic systems if released into the environment.

Regulatory Frameworks and Research Implications

Compliance with International Protocols (e.g., Montreal Protocol)

This compound is classified as a hydrochlorofluorocarbon (HCFC) and is designated as HCFC-243db. As a substance containing chlorine that can be transported to the stratosphere, it is an ozone-depleting substance (ODS). epa.govepa.gov Consequently, its production and consumption are controlled under the Montreal Protocol on Substances that Deplete the Ozone Layer. wikipedia.orgunep.org This international treaty is designed to protect the stratospheric ozone layer by phasing out chemicals that cause its depletion. wikipedia.orgunep.org

HCFCs were developed as transitional substitutes for more potent ODS like chlorofluorocarbons (CFCs). wikipedia.orgcanada.ca They generally have much lower Ozone Depletion Potentials (ODPs) than CFCs because the presence of hydrogen in their molecular structure makes them susceptible to degradation in the troposphere, limiting the amount of chlorine that reaches the stratosphere. wikipedia.orgwikipedia.org The ODP of this compound has been calculated to be 0.018. noaa.gov This value is relatively low, consistent with other HCFCs, but still signifies a potential to contribute to ozone layer destruction.

Under the Montreal Protocol, developed countries have already completed the phase-out of HCFC production and consumption, with minor exceptions for servicing existing equipment, and developing countries are in the process of phasing them out, with a target for 100% reduction by 2030. wikipedia.orgcanada.ca

Compound NameRegulatory StatusOzone Depletion Potential (ODP)Reference
This compound (HCFC-243db)Controlled under the Montreal Protocol0.018 noaa.gov
Table 2: Regulatory Status and Ozone Depletion Potential

National and Regional Chemical Inventory Listings (e.g., United States Environmental Protection Agency Toxic Substances Control Act (TSCA) Inventory)

The regulation and monitoring of chemical substances are critical for ensuring environmental safety and public health. In the United States, the Environmental Protection Agency (EPA) oversees the Toxic Substances Control Act (TSCA), which maintains an inventory of all existing chemical substances manufactured, processed, or imported into the country. epa.gov This inventory serves as a foundational tool for the assessment and management of chemicals. epa.gov Substances not listed on the TSCA Inventory are considered new chemicals and require a pre-manufacture notification to the EPA before they can be commercially produced or imported. chemradar.com

Globally, other countries and regions have established similar chemical inventories to manage the chemicals within their jurisdictions. These inventories are essential for regulatory bodies to track the use of chemicals and to implement necessary controls to mitigate potential risks. For researchers working with this compound, understanding its status on these inventories is a crucial aspect of regulatory compliance.

The following table summarizes the listing status of this compound on a key national inventory.

InventoryAgencyCountry/RegionStatus
Toxic Substances Control Act (TSCA) InventoryEnvironmental Protection Agency (EPA)United StatesNot explicitly listed in the provided search results. A "Bona Fide Intent" submission to the EPA may be required to determine its status on the confidential portion of the inventory. chemradar.com

It is important for researchers and chemical handlers to verify the current inventory status of this compound with the relevant national or regional authorities before its use, to ensure full regulatory compliance.

Academic Research on Safe Handling and Environmentally Responsible Disposal Procedures

Safe Handling Procedures:

Academic and industrial research laboratories adhere to strict safety protocols to minimize exposure to chemicals. For compounds like this compound, which may cause respiratory irritation, drowsiness, or dizziness, the following handling procedures are recommended chemicalbook.com:

Ventilation: All handling should occur in a well-ventilated area, such as a chemical fume hood, to prevent the accumulation of vapors. chemicalbook.com

Personal Protective Equipment (PPE): Appropriate PPE is essential to prevent skin and eye contact. This includes:

Tightly fitting safety goggles or glasses. chemicalbook.com

Chemical-resistant gloves that have been inspected for integrity before use. chemicalbook.com

Impervious and flame-resistant laboratory coats. chemicalbook.com

Spill Management: In the event of a spill, the area should be evacuated. noaa.gov Spills should be contained using non-combustible absorbent materials like sand or earth and collected into sealed containers for disposal. noaa.gov All sources of ignition should be removed, and spark-proof tools should be used during cleanup. chemicalbook.com

Environmentally Responsible Disposal Procedures:

The responsible disposal of chemical waste is a critical component of environmental stewardship in research. For this compound, environmentally responsible disposal involves the following considerations:

Waste Segregation: The compound should be collected in suitable, closed, and clearly labeled containers, separate from other waste streams. chemicalbook.com

Regulatory Compliance: Disposal must be carried out in accordance with all applicable local, state, and federal regulations. chemicalbook.com Discharge into sewer systems or the environment is to be avoided. chemicalbook.com

Treatment and Destruction: The preferred method of disposal is through a licensed chemical destruction facility. chemicalbook.com Controlled incineration with flue gas scrubbing is a potential method for destruction. chemicalbook.com

Container Management: Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling, reconditioning, or disposal in a sanitary landfill. chemicalbook.com Puncturing the container to render it unusable for other purposes is also a recommended practice. chemicalbook.com

The following table summarizes key safety and disposal information derived from safety data sheets.

AspectRecommendationCitation
Handling Use in a well-ventilated area. chemicalbook.com
Wear appropriate personal protective equipment (goggles, gloves, lab coat). chemicalbook.com
Avoid breathing vapors. chemicalbook.com
Prevent electrostatic discharge. chemicalbook.com
Disposal Dispose of contents/container in accordance with applicable laws and regulations. chemicalbook.com
Do not discharge into drains or the environment. chemicalbook.com
Utilize a licensed chemical destruction plant or controlled incineration. chemicalbook.com
Triple-rinse and puncture empty containers before disposal. chemicalbook.com

Adherence to these procedures is fundamental for protecting researchers and minimizing the environmental impact of research activities involving this compound.

Emerging Research Applications and Future Directions for 2,3 Dichloro 1,1,1 Trifluoropropane

Advancements in Chemical Manufacturing Processes

The synthesis of halogenated compounds like 2,3-Dichloro-1,1,1-trifluoropropane is undergoing significant evolution, driven by the need for safer, more efficient, and environmentally responsible methods. Key advancements are being made in continuous flow synthesis and the integration of green chemistry principles.

Optimization of Continuous Flow Synthesis and Reactor Design for Halogenated Compounds

The introduction of halogen atoms into organic molecules is a critical transformation in chemical synthesis. rsc.org However, halogenations, particularly those involving highly reactive reagents like fluorine and chlorine, are often very fast and exothermic, posing safety and selectivity challenges in traditional batch reactors. rsc.org Continuous flow chemistry offers a transformative solution by providing superior control over reaction conditions. chemh.com

Flow reactors, with their small channel dimensions and high surface-area-to-volume ratios, enable exceptional heat and mass transfer. rsc.org This allows for precise temperature control, mitigating the risk of thermal runaways in highly exothermic reactions. rsc.orgrsc.org Furthermore, reagents can be dosed accurately, and hazardous or unstable intermediates can be generated in-situ and consumed immediately in the next reaction step, significantly enhancing process safety. rsc.orgnih.gov For halogenations involving toxic gases like Cl₂, flow chemistry minimizes the volume of hazardous material present at any given time, reducing risks associated with storage and handling. rsc.orgchemh.com These advantages make flow chemistry particularly suitable for optimizing the synthesis of halogenated compounds such as this compound.

Advantage of Continuous FlowDescriptionSource(s)
Enhanced Safety Reduces the risk of handling toxic and reactive reagents by minimizing the reaction volume and allowing for in-situ generation. rsc.orgrsc.orgchemh.com
Precise Temperature Control Superior heat transfer capabilities prevent dangerous exotherms and improve reaction selectivity. rsc.org
Improved Mixing & Mass Transfer Efficient mixing, especially in gas/liquid reactions, leads to higher reaction efficiency and selectivity. rsc.org
Scalability Eases the process of scaling up from laboratory to industrial production. chemh.com
Process Integration Allows for the "telescoping" of multiple reaction steps, reducing manual handling and purification stages. nih.gov

Integration of Green Chemistry Principles in Fluorine Chemical Production

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov Its principles are increasingly being applied to fluorine chemical production to address environmental concerns and improve sustainability. numberanalytics.com The goal is to develop methods that are not only efficient but also environmentally benign, from the choice of raw materials to the final product's life cycle. bioengineer.orgessentialchemicalindustry.org

The integration of green chemistry in the production of fluorinated compounds like this compound focuses on several key areas:

Prevention of Waste: It is preferable to prevent waste than to treat it after it has been created. epa.govessentialchemicalindustry.org

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. essentialchemicalindustry.org

Use of Less Hazardous Reagents: This involves avoiding toxic and corrosive materials like elemental halogens in favor of safer alternatives. rsc.orgepa.gov Recent research has focused on developing novel, stable, and less hygroscopic fluorinating agents from inexpensive and readily available salts like potassium fluoride (B91410). bioengineer.org

Energy Efficiency: Manufacturing processes should be designed to minimize energy requirements. essentialchemicalindustry.org Flow chemistry contributes to this by enabling reactions at ambient temperatures or with more efficient heating. rsc.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they minimize waste. epa.govessentialchemicalindustry.org

Electrochemical fluorination is an emerging green technique that offers a reagent-free approach to introducing fluorine into molecules, potentially reducing waste and hazardous substance use. numberanalytics.com By aligning manufacturing strategies with these principles, the chemical industry can minimize its environmental footprint. numberanalytics.com

Role in Novel Materials Science

The unique properties imparted by fluorine atoms make fluorinated compounds valuable building blocks for advanced materials. numberanalytics.com this compound serves as a key precursor in this field, enabling the development of next-generation polymers and functional materials with tailored characteristics.

Precursor Development for Advanced Fluorinated Polymers and Functional Materials

The incorporation of fluorine into a material's structure significantly alters its properties, often leading to enhanced performance. numberanalytics.com The high electronegativity of fluorine and the strength of the carbon-fluorine bond result in materials with exceptional thermal stability, chemical resistance, low surface energy (hydrophobicity), and unique electrical properties. numberanalytics.commdpi.com

This compound (HCFC-243db) is a valuable reactive intermediate. chemdad.com It serves as a precursor in the synthesis of important fluorinated olefins, such as 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) and 2-chloro-3,3,3-trifluoropropene (HFO-1233xf). google.com These compounds are monomers used to create a new generation of fluoropolymers and materials.

Fluorinated polymers and materials derived from such precursors have a wide range of applications:

Advanced Coatings: Creating superhydrophobic and chemically resistant surfaces for anti-icing or anti-fouling applications. mdpi.com

Energy and Electronics: Use in lithium batteries, fuel cells, and as robust semiconductor materials for flexible electronics due to their thermal stability and moisture resistance. mdpi.comtechconnect.org

Biomedical Devices: Development of biocompatible materials and surfaces that resist biofouling. numberanalytics.com

The ability to tune a material's properties by incorporating fluorine makes precursors like this compound essential for innovation in materials science. rsc.org

Application AreaBenefit of FluorinationExample Material/ProductSource(s)
Coatings & Textiles Low surface energy, hydrophobicity, chemical resistance.Non-stick coatings (e.g., PTFE), water-repellent fabrics. mdpi.comresearchgate.net
Electronics Thermal and photochemical stability, moisture resistance.Flexible organic semiconductors, insulating materials. techconnect.org
Energy High performance and stability.Components for lithium batteries and fuel cells. mdpi.com
Biomedical Biocompatibility, resistance to biofouling.Medical device coatings, controlled-release drug delivery systems. numberanalytics.com

Biological System Interactions and Safety Research

As with any chemical compound, understanding the fundamental interactions of this compound and its metabolites with biological systems is crucial. Research in this area informs safety protocols and provides insights into the broader behavior of halogenated hydrocarbons in biological environments.

Fundamental Studies on Interactions with Biological Systems

The study of how halogenated compounds interact with biological molecules is essential for drug design and toxicology. nih.gov Organic halogen atoms can participate in a variety of noncovalent interactions, such as halogen bonds and hydrogen bonds, which can influence how a molecule binds to a protein or other biological target. nih.govacs.org

Key interactions involving the chlorine and fluorine atoms in a compound like this compound would include:

Halogen Bonds (C-X···O/N/S): Heavier halogens like chlorine can form favorable interactions with electron-rich atoms like oxygen in proteins. nih.gov These bonds are directional and can contribute significantly to binding affinity. acs.org

Hydrogen Bonds (C-F···H): The highly electronegative fluorine atoms can participate in hydrogen bonding, though their behavior can differ from that of heavier halogens. nih.gov

Membrane Interactions: Halogenated compounds can interact with lipid membranes, potentially altering membrane fluidity and function. Some studies suggest halogen bonds may play a role in how these compounds distribute within a phospholipid bilayer. nih.gov

For hydrochlorofluorocarbons (HCFCs), metabolism is a key area of study. The presence of a C-H bond makes these compounds susceptible to metabolic breakdown in the body, for instance by cytochrome P450 enzymes. nih.gov Studies on structural analogs like HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane) and halothane (B1672932) show that they are metabolized in the liver and can form adducts with proteins. ecetoc.orgresearchgate.net In some cases of high occupational exposure, HCFC-123 has been linked to hepatotoxicity. ecetoc.orgresearchgate.net Therefore, fundamental research for this compound would focus on its metabolic pathways and potential to form reactive intermediates. nih.gov

Type of InteractionDescriptionRelevance to Halogenated CompoundsSource(s)
Halogen Bonding A noncovalent interaction between a halogen atom (e.g., Cl, Br, I) and a nucleophilic site (e.g., O, N).Can stabilize protein-ligand complexes, influencing drug design and biological activity. nih.govacs.org
Hydrogen Bonding An electrostatic attraction between a hydrogen atom and a highly electronegative atom like F, O, or N.Fluorine atoms readily participate, affecting molecular conformation and interactions. nih.gov
Metabolic Transformation Chemical alteration of a compound within the body, often by enzymes like cytochrome P450.Determines the compound's persistence and can produce potentially toxic metabolites. nih.govresearchgate.net
Lipid Membrane Interaction Partitioning into or perturbation of the cell membrane.Can affect membrane structure and function, influencing cytotoxicity. nih.gov

Academic Toxicological Assessment and Hazard Mitigation Strategies for Research Environments

The academic toxicological profile of this compound indicates potential hazards that necessitate robust mitigation strategies in research settings. According to aggregated GHS information, the compound is flagged with warnings for causing respiratory irritation and potential drowsiness or dizziness. nih.gov It is also recognized as harmful to public health and the environment due to its potential to destroy ozone in the upper atmosphere. nih.gov The primary hazard classes associated with it are Specific Target Organ Toxicity (Single Exposure) and Hazardous to the Ozone Layer. nih.gov

In research environments, handling halogenated hydrocarbons like this compound requires a comprehensive approach to safety. turi.org This includes the implementation of engineering controls, such as fume hoods and proper ventilation, to minimize inhalation exposure. mdpi.com Personal protective equipment (PPE), including appropriate gloves and eye protection, is crucial to prevent dermal and ocular contact. mdpi.com

Furthermore, laboratories must establish and adhere to strict protocols for the storage, handling, and disposal of such chemicals to prevent environmental release. mdpi.com Regular training for all personnel on the specific hazards of halogenated compounds and emergency procedures is a critical component of hazard mitigation. mdpi.com This training should cover the correct use of safety equipment and the appropriate response to spills or accidental exposures. mdpi.com

Advanced Analytical Methodologies for Complex Matrices

Development of High-Throughput Screening Methods for Related Halogenated Compounds

The development of advanced analytical methodologies is crucial for understanding the behavior and impact of halogenated compounds like this compound. High-throughput screening (HTS) has emerged as a powerful tool in this domain, enabling the rapid testing of large numbers of chemical compounds for specific biological or chemical activities. bmglabtech.comwikipedia.org HTS leverages robotics, automated liquid handling, and sensitive detectors to conduct millions of tests in a short period. bmglabtech.comwikipedia.org

In the context of halogenated compounds, HTS can be employed to:

Identify bioactive compounds: Screen libraries of halogenated molecules to find those that modulate a particular biological pathway. wikipedia.orgdrugtargetreview.com

Assess toxicity and environmental impact: Quickly evaluate the potential adverse effects of numerous compounds.

Discover novel properties: Uncover new applications for existing or newly synthesized halogenated compounds.

The process typically involves the use of microtiter plates with a high number of wells, where each well contains a different test compound. wikipedia.org Automation is key to the efficiency of HTS, with robotic systems handling plate preparation, reagent addition, and data acquisition. wikipedia.org

Recent advancements in HTS include the development of more sophisticated assays, including cell-based and biochemical assays, and the integration of computational tools for data analysis and hit selection. bmglabtech.comnih.gov For instance, fluorescence-based methods are commonly used due to their sensitivity and adaptability to HTS formats, although care must be taken to avoid interference from the test compounds themselves. drugtargetreview.com

Application of Machine Learning and Artificial Intelligence in Chemical Property Prediction and Synthesis Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of chemistry by enabling rapid and accurate prediction of chemical properties and optimization of synthesis routes. nih.gov For fluorinated compounds like this compound, these technologies offer significant advantages over traditional experimental and computational methods, which can be resource-intensive and time-consuming. rsc.orgrsc.org

ML models, particularly deep neural networks, can be trained on large datasets of known molecules to predict a wide range of properties, including:

Physicochemical properties: Boiling point, melting point, vapor pressure, and solubility. researchgate.netarxiv.org

Toxicological properties: Predicting potential hazards and adverse effects.

Reactivity: Estimating the fluorination strength of reagents. rsc.orgrsc.org

One of the key challenges in applying ML to chemistry is the representation of molecular structures in a machine-readable format. arxiv.org Techniques like Simplified Molecular Input Line Entry System (SMILES) and various molecular embedding methods are used to convert molecules into numerical data that can be processed by ML algorithms. rsc.orgarxiv.org

Socio-Economic and Policy Implications of Research Findings

Analysis of Patent Landscape and Innovation Trends in Fluorine Chemistry related to this compound

The patent landscape for fluorine chemistry provides valuable insights into the direction of innovation and commercial interests in this field. An analysis of patents related to halogenated hydrocarbons reveals a strong focus on the development of new synthetic methods and applications. google.comgoogle.com

Key innovation trends in fluorine chemistry include:

Novel Fluorination Reagents: There is ongoing research to develop more efficient, selective, and safer fluorinating agents. nih.gov

Sustainable Synthesis: A growing number of patents focus on "green chemistry" approaches, aiming to reduce the environmental impact of fluorochemical production. nih.gov This includes the use of less hazardous starting materials and more energy-efficient processes.

New Applications: Companies are continuously exploring new uses for fluorinated compounds in areas such as pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

The analysis of patent data can reveal the strategic priorities of major chemical companies. For example, companies with strong patent portfolios in fluorine chemistry are often leaders in developing next-generation refrigerants, polymers, and electronic materials. lexisnexisip.com The enforcement of intellectual property rights, as seen in patent litigation cases, underscores the commercial importance of these innovations. solvay.com

Interactive Data Table: Properties of Selected Halogenated Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Use/Significance
This compoundC3H3Cl2F3166.95Chemical Intermediate
2,2-Dichloro-1,1,1-trifluoropropane (B55083)C3H3Cl2F3166.95Chemical Intermediate
Carbon TetrachlorideCCl4153.82Precursor for HFCs/HCFCs
TrichloroethyleneC2HCl3131.39Industrial Solvent
Dichlorodifluoromethane (CFC-12)CCl2F2120.91Phased-out Refrigerant
Chlorodifluoromethane (HCFC-22)CHClF286.47Transitional Refrigerant
1,1,1,2-Tetrafluoroethane (HFC-134a)C2H2F4102.03Widely used HFC Refrigerant
1,2,3-Trichloropropane (B165214)C3H5Cl3147.43Industrial Solvent

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.